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molecular formula C9H14N2 B060741 4-Methyl-6-propylpyridin-2-amine

4-Methyl-6-propylpyridin-2-amine

Cat. No. B060741
M. Wt: 150.22 g/mol
InChI Key: QGCCHDIBMYPTPX-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of (E)-4-methyl-6-(prop-1-enyl)pyridin-2-amine (235 mg, 1.59 mmol) in ethanol (5.29 mL) was added 10% palladium on carbon (169 mg, 159 μmol). The reaction mixture was evacuated and back filled with H2 three times. The mixture was stirred under an atmosphere of hydrogen (balloon at 1 atm) for 16 h, then filtered through a pad of celite. The filtrate was collected, concentrated in vacuo and purified by chromatography (silica, 30 to 60% ethyl acetate in hexanes gradient) to give 4-methyl-6-propylpyridin-2-amine (135 mg, 899 μmol, 57%) as a colorless oil. MS (EI/CI) m/z: 150.8 [M+H].
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
5.29 mL
Type
solvent
Reaction Step One
Quantity
169 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](/[CH:8]=[CH:9]/[CH3:10])[N:5]=[C:4]([NH2:11])[CH:3]=1>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([NH2:11])[CH:3]=1

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
CC1=CC(=NC(=C1)\C=C\C)N
Name
Quantity
5.29 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
169 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen (balloon at 1 atm) for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
ADDITION
Type
ADDITION
Details
back filled with H2 three times
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, 30 to 60% ethyl acetate in hexanes gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC(=NC(=C1)CCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 899 μmol
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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